molecular formula C42H59K2NaO16 B12770022 Sodium-dipotassium salt of beta-glycyrrhizic acid CAS No. 134885-73-7

Sodium-dipotassium salt of beta-glycyrrhizic acid

Cat. No.: B12770022
CAS No.: 134885-73-7
M. Wt: 921.1 g/mol
InChI Key: KJZHQWWAMWKRJG-UHFFFAOYSA-K
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Description

Sodium-dipotassium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium-dipotassium salt of beta-glycyrrhizic acid typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion into the dipotassium salt. The process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium-dipotassium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have distinct pharmacological properties .

Scientific Research Applications

Sodium-dipotassium salt of beta-glycyrrhizic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

    Anti-inflammatory: Inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

    Antiviral: Reduces the fluidity of cell membranes, inhibiting viral entry and replication.

    Hepatoprotective: Modulates liver enzymes and protects against oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium-dipotassium salt of beta-glycyrrhizic acid is unique due to its specific salt form, which enhances its solubility and stability. This makes it particularly suitable for various pharmaceutical and industrial applications .

Properties

CAS No.

134885-73-7

Molecular Formula

C42H59K2NaO16

Molecular Weight

921.1 g/mol

IUPAC Name

dipotassium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.2K.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3

InChI Key

KJZHQWWAMWKRJG-UHFFFAOYSA-K

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[K+].[K+]

Origin of Product

United States

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